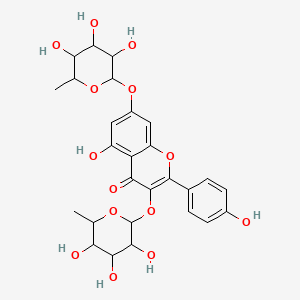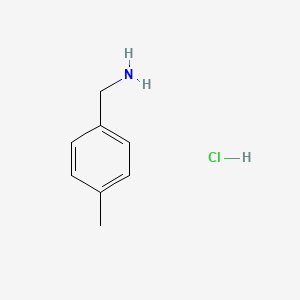
4-Methylbenzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzylamine hydrochloride: is an organic compound with the molecular formula C8H12ClN. It is a derivative of benzylamine where a methyl group is attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of benzylamine with p-methylphenol in an appropriate solvent, followed by the addition of hydrochloric acid . Another method includes the reduction of nitriles, amides, and nitro compounds using reducing agents like lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of benzyl chloride with ammonia, followed by the addition of hydrochloric acid . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Imines and nitriles.
Reduction: Parent amine.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
4-Methylbenzylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylbenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it stimulates food consumption by acting on brain Shaker-like Kv1.1 channels . This interaction modulates the activity of these channels, leading to increased food intake.
Comparison with Similar Compounds
Benzylamine: C6H5CH2NH2
4-Methoxybenzylamine: CH3OC6H4CH2NH2
4-Fluorobenzylamine: FC6H4CH2NH2
Comparison: 4-Methylbenzylamine hydrochloride is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to benzylamine, it has a different electronic environment, which can affect its chemical behavior and applications .
Properties
CAS No. |
26177-45-7 |
|---|---|
Molecular Formula |
C8H12ClN |
Molecular Weight |
157.64 g/mol |
IUPAC Name |
(4-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-7-2-4-8(6-9)5-3-7;/h2-5H,6,9H2,1H3;1H |
InChI Key |
DVWNWBOKPLHBAP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CN.Cl |
Synonyms |
4-methylbenzylamine 4-methylbenzylamine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


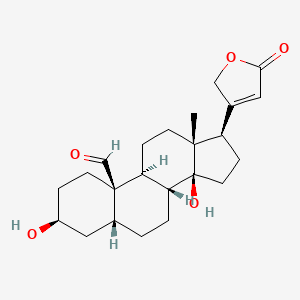


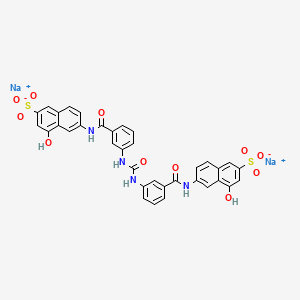
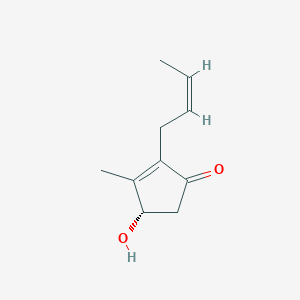
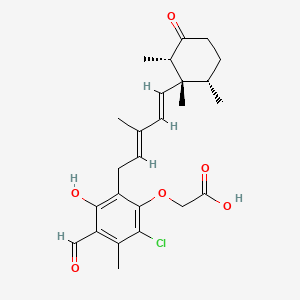

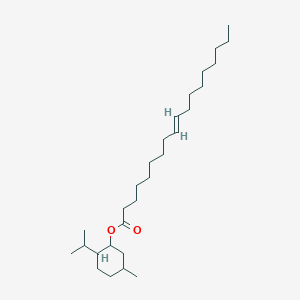
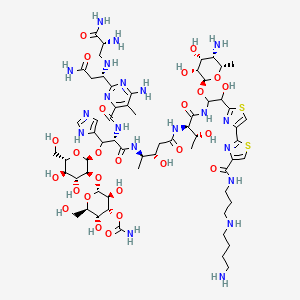
![(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol](/img/structure/B1252848.png)
![Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1252851.png)
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252855.png)
![1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea](/img/structure/B1252856.png)
